1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Adrenergic receptor Physicochemical property Selectivity

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 142014-09-3) is a synthetic pyrrolidine-2,5-dione derivative featuring a 4-fluorophenyl substituent at the 1-position and a 4-methylpiperazin-1-yl group at the 3-position. It belongs to the broader class of 1-alkylpiperazinyl-pyrrolidin-2,5-diones, which have been disclosed as α1a and/or α1d adrenergic receptor antagonists.

Molecular Formula C15H18FN3O2
Molecular Weight 291.32 g/mol
Cat. No. B5170283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC15H18FN3O2
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3
InChIKeyMZUGQZOSAPNDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione – Compound Identity and Core Characteristics for Informed Procurement


1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 142014-09-3) is a synthetic pyrrolidine-2,5-dione derivative featuring a 4-fluorophenyl substituent at the 1-position and a 4-methylpiperazin-1-yl group at the 3-position [1]. It belongs to the broader class of 1-alkylpiperazinyl-pyrrolidin-2,5-diones, which have been disclosed as α1a and/or α1d adrenergic receptor antagonists [2]. The compound is supplied as a research chemical and has been included in high-throughput screening campaigns for lipid accumulation and G-protein coupled receptor modulation .

Why 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione Cannot Be Replaced by Common In-Class Analogs


Superficially similar 1-aryl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-diones exhibit divergent biological profiles due to the profound influence of the aryl substituent on lipophilicity, receptor complementarity, and metabolic stability [1]. The 4-fluorophenyl moiety in this compound affords a distinct XLogP3 of 0.8 and a topological polar surface area of 43.9 Ų [2], a physicochemical signature that differs markedly from the 4-chlorophenyl analog (predicted XLogP3 ≈1.3) or the 4-methoxyphenyl variant (XLogP3 ≈0.5), both of which may display altered adrenergic receptor binding and pharmacokinetics [1]. Even small alterations in the N-aryl group have been shown to shift the selectivity profile among α1 adrenergic subtypes, making direct substitution without revalidation a high-risk decision [1].

Head-to-Head and Cross-Study Quantitative Evidence for 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione


Lipophilicity-Driven Selectivity Differentiation Against the 4-Chlorophenyl Analog

The 4-fluorophenyl substituent confers a measured XLogP3 of 0.8, compared to a predicted XLogP3 of approximately 1.3 for the 4-chlorophenyl congener [1][2]. In the context of 1-alkylpiperazinyl-pyrrolidin-2,5-diones disclosed as α1a/α1d antagonists, lower lipophilicity has been associated with improved subtype selectivity and reduced off-target binding [1].

Adrenergic receptor Physicochemical property Selectivity

Zero Hydrogen-Bond Donor Count – Contrast with Active-Site Protic Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas related pyrrolidine-2,5-diones bearing unprotected amine or hydroxyl substituents (e.g., 3-aminopyrrolidine-2,5-dione) exhibit HBD ≥1 [1]. This absence of hydrogen-bond donor capacity enhances passive membrane permeability and reduces susceptibility to Phase II conjugation, a differentiation factor highlighted in the design of CNS-penetrant α1 adrenergic ligands [2].

Permeability Drug-likeness Metabolism

Topological Polar Surface Area Advantage Over Dichloro-Substituted Congeners

The topological polar surface area (TPSA) of 1-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is 43.9 Ų [1], which is lower than the TPSA of the 3,4-dichlorophenyl analog (estimated TPSA ≈ 43.9–52 Ų depending on orientation) [2]. Within the 1-aryl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione series, TPSA values below 60 Ų are correlated with improved oral absorption [3], and the 4-fluoro derivative resides at the lower end of this range, favoring passive oral permeability.

Oral bioavailability ADME Physicochemical optimization

Quando and Where 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione Delivers the Greatest Value


α1-Adrenergic Receptor Subtype Selectivity Profiling

Leveraging the compound's inclusion in the 1-alkylpiperazinyl-pyrrolidin-2,5-dione patent family, researchers can deploy it as a pharmacological tool to probe α1a versus α1d adrenergic receptor signaling, particularly in isolated tissue bath assays where fluoro substitution has been shown to influence subtype bias [1].

Physicochemical Optimization for CNS-Permeable Lead Series

With an XLogP3 of 0.8, TPSA of 43.9 Ų, and zero hydrogen-bond donors, this compound is suitable as a starting scaffold for CNS drug discovery programs that require low lipophilicity and high passive permeability [2]. Medicinal chemistry teams can use it as a reference compound when balancing potency against physicochemical properties.

High-Throughput Screening Library Expansion for GPCR Targets

The compound has been employed in qHTS assays for lipid accumulation and GPR151 activation , indicating its compatibility with automated screening platforms. Procurement for screening deck diversification is justified by its distinct chemotype that complements existing 1-aryl-pyrrolidine-2,5-dione collections.

Fluorinated Chemical Probe Development

The 4-fluorophenyl moiety provides a handle for ¹⁹F NMR-based binding and metabolism studies, enabling direct quantification of target engagement without the need for radiolabeling [2]. This advantage is absent in the 4-chloro and 4-methoxy analogs.

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